

A Technical Guide to the Spectral Analysis of 1-Iododecane

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Compound of Interest

Compound Name: 1-Iododecane

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This in-depth technical guide provides a comprehensive overview of the spectral data for **1-iododecane** (CAS No. 2050-77-3), a key intermediate in organic synthesis. The document presents quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Quantitative Spectral Data

The following tables summarize the key spectral data for **1-iododecane**, facilitating easy reference and comparison.

Table 1: ^1H NMR Spectral Data for 1-Iododecane

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.18	Triplet	2H	I-CH ₂ -(CH ₂) ₈ -CH ₃
~1.82	Quintet	2H	I-CH ₂ -CH ₂ -(CH ₂) ₇ -CH ₃
~1.27	Multiplet	14H	I-(CH ₂) ₂ -(CH ₂) ₇ -CH ₃
~0.89	Triplet	3H	I-(CH ₂) ₉ -CH ₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data for 1-Iododecane

Chemical Shift (δ) ppm	Assignment
~33.6	CH ₂ -I
~31.9	-(CH ₂) _n -
~30.6	-(CH ₂) _n -
~29.5	-(CH ₂) _n -
~29.3	-(CH ₂) _n -
~28.7	-(CH ₂) _n -
~22.7	-CH ₂ -CH ₃
~14.1	-CH ₃
~7.3	I-CH ₂ -

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: IR Spectral Data for 1-Iododecane

Wavenumber (cm ⁻¹)	Intensity	Assignment
2924	Strong	C-H stretch (alkane)
2853	Strong	C-H stretch (alkane)
1465	Medium	C-H bend (methylene)
1215	Medium	CH ₂ wag
~590	Medium-Weak	C-I stretch

Sample Preparation: Neat liquid film^[1]

Table 4: Mass Spectrometry (Electron Ionization) Data for 1-iododecane

m/z	Proposed Fragment Ion	Interpretation	Relative Abundance
268	$[C_{10}H_{21}I]^+$	Molecular Ion (M^+)	Low
141	$[C_{10}H_{21}]^+$	Loss of I• ($M - 127$)	High
127	$[I]^+$	Iodine cation	Low
85	$[C_6H_{13}]^+$	Alkyl fragment	High
71	$[C_5H_{11}]^+$	Alkyl fragment	High
57	$[C_4H_9]^+$	Alkyl fragment	High
43	$[C_3H_7]^+$	Alkyl fragment	Base Peak

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for **1-iododecane**.

1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and ^{13}C NMR spectra to determine the chemical environment of the protons and carbons in **1-iododecane**.

Methodology:

- Sample Preparation:
 - Dissolve approximately 10-20 mg of **1-iododecane** in about 0.7 mL of deuterated chloroform ($CDCl_3$).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (for a 400 MHz Spectrometer):
 - ^1H NMR:
 - Observe frequency: 400 MHz
 - Pulse sequence: Standard single pulse
 - Spectral width: -2 to 12 ppm
 - Acquisition time: ~3 seconds
 - Relaxation delay: 2 seconds
 - Number of scans: 16
 - ^{13}C NMR:
 - Observe frequency: 100 MHz
 - Pulse sequence: Proton-decoupled single pulse
 - Spectral width: -10 to 220 ppm
 - Acquisition time: ~1.5 seconds
 - Relaxation delay: 5 seconds
 - Number of scans: 1024
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.
 - Reference the spectrum to the TMS signal at 0 ppm.

- Integrate the peaks in the ^1H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **1-iododecane** by measuring the absorption of infrared radiation.

Methodology:

- Sample Preparation:
 - As **1-iododecane** is a liquid, a neat spectrum can be obtained.
 - Place a drop of the neat liquid onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
 - Place a second salt plate on top to create a thin liquid film.
- Instrument Parameters:
 - Spectrometer: FTIR spectrometer
 - Accessory: Transmission holder
 - Spectral range: $4000 - 400\text{ cm}^{-1}$
 - Resolution: 4 cm^{-1}
 - Number of scans: 32
- Data Acquisition and Processing:
 - Acquire a background spectrum of the clean, empty salt plates.
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

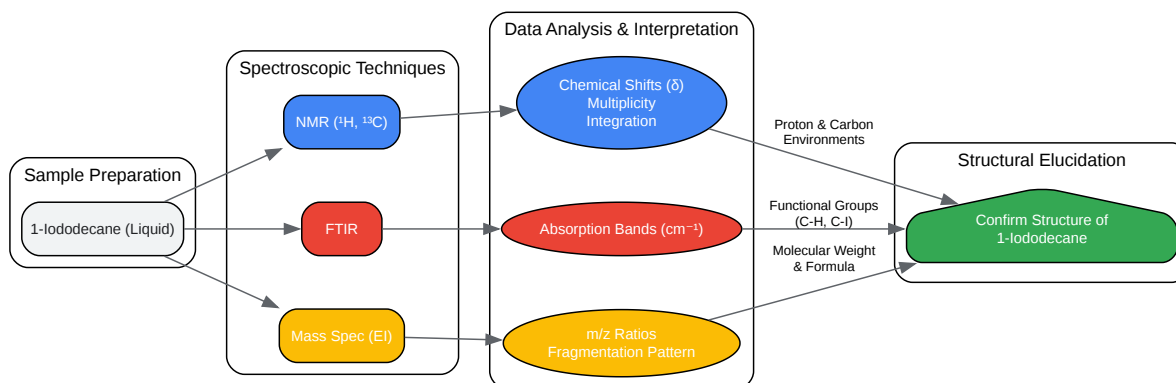
Objective: To determine the molecular weight and fragmentation pattern of **1-iododecane**.

Methodology:

- Sample Introduction:
 - Introduce a small amount of **1-iododecane** into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, a dilute solution in a volatile solvent like dichloromethane is prepared.
- Instrument Parameters (Electron Ionization - EI):
 - Ionization source: Electron Ionization (EI)
 - Electron energy: 70 eV
 - Mass analyzer: Quadrupole or Time-of-Flight (TOF)
 - Scan range: m/z 40 - 400
- Data Acquisition and Analysis:
 - Acquire the mass spectrum.
 - Identify the molecular ion peak (M^+).
 - Analyze the fragmentation pattern to identify characteristic fragment ions.

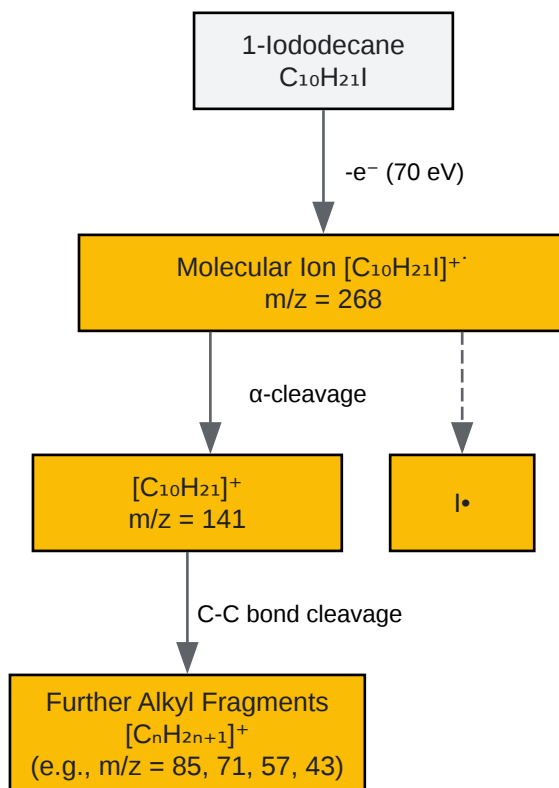
Visualization of Experimental Workflows and Logical Relationships

The following diagrams, created using Graphviz, illustrate the logical flow of spectral analysis for **1-iododecane**.



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Caption: Workflow for the spectroscopic analysis of **1-iododecane**.



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Caption: Simplified fragmentation pathway of **1-iododecane** in EI-MS.

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References

- 1. 1-Iododecane | C₁₀H₂₁I | CID 16314 - PubChem [pubchem.ncbi.nlm.nih.gov]
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